4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is a chemical compound with the empirical formula C12H11F3N2O2 and a molecular weight of 272.22 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is OC(=O)CCCn1c(nc2ccccc12)C(F)(F)F . The InChI is 1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19) .Physical And Chemical Properties Analysis
4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Green, One-Pot, Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This research highlights the efficiency of a Brønsted acidic ionic liquid, acting as a green and reusable catalyst for the synthesis of tetrasubstituted imidazoles in a solvent-free condition. This method emphasizes the importance of ionic liquids in promoting sustainable chemical processes by enabling recyclability and avoiding solvent use, thus minimizing environmental impact. The study showcases the potential application of benzimidazole derivatives in creating complex molecular structures under eco-friendly conditions (Davoodnia et al., 2010).
Choleretic Activity of Benzimidazole Derivatives
In this study, various 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids were synthesized to examine the impact of substituents on choleretic activity. The results indicate that these acids possess choleretic activity, sometimes surpassing that of known compounds, highlighting the potential of benzimidazole derivatives in therapeutic applications related to bile production and liver health (Grella et al., 1987).
Microwave-assisted Synthesis Incorporating Trifluoromethyl Moiety
The study demonstrates the use of microwave-assisted synthesis to create trifluoromethyl derivatives of heterocyclic compounds. This process underscores the role of trifluoromethyl groups, like those in 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid, in the development of pharmaceutical and chemical intermediates through efficient and novel synthetic routes (Shaaban, 2008).
Biological Activity and Molecular Structures of Complexes
This research presents the synthesis and characterization of complexes with potential antimicrobial activity, derived from benzimidazole compounds. It highlights the versatility of benzimidazole derivatives in forming biologically active compounds, which could be useful in treating infections caused by bacteria or yeasts (Kopel et al., 2015).
A Novel Synthesis of Benzimidazo[1,2-a][1,4]diazepinones
This study explores a one-pot reaction involving a benzimidazole-derived compound, leading to the synthesis of benzimidazole-fused 1,4-diazepine-5-ones. It demonstrates the chemical flexibility of benzimidazole derivatives in creating complex molecules, potentially expanding their utility in pharmaceutical development (Ghandi et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of the compound “4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid” are currently unknown. This compound is a unique chemical provided to early discovery researchers .
Mode of Action
The compound’s interaction with its potential targets and the resulting changes are subjects of ongoing research .
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSGKZLJZMIHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424639 |
Source
|
Record name | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |
CAS RN |
876728-42-6 |
Source
|
Record name | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.